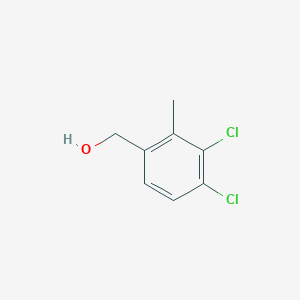

(3,4-Dichloro-2-methylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8Cl2O |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

(3,4-dichloro-2-methylphenyl)methanol |

InChI |

InChI=1S/C8H8Cl2O/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 |

InChI Key |

TYRDINDLBPWVIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)CO |

Origin of Product |

United States |

Synthesis and Advanced Synthetic Methodologies for 3,4 Dichloro 2 Methylphenyl Methanol

Precursor Selection and Initial Synthetic Design

The synthesis of (3,4-Dichloro-2-methylphenyl)methanol (B6160658), a primary alcohol, logically begins with precursors that can be readily converted to the hydroxymethyl group. The most direct precursors are carbonyl compounds, specifically 3,4-dichloro-2-methylbenzaldehyde (B3313937), or molecules that allow for the introduction of a C1 unit, such as a derivative of 1,2-dichloro-3-methylbenzene. The choice between these routes—reduction of a carbonyl versus an organometallic addition—forms the basis of the initial synthetic design.

Carbonyl Precursor Routes: Reduction of (3,4-Dichloro-2-methylphenyl)carboxaldehyde or Ketones

The reduction of the corresponding aldehyde, 3,4-dichloro-2-methylbenzaldehyde, is a highly efficient and straightforward method for synthesizing this compound. This transformation involves the conversion of a carbonyl group (C=O) into a primary alcohol (CH₂OH). Two principal strategies are employed for this purpose: catalytic hydrogenation and reduction using hydride reagents.

Catalytic hydrogenation is a green and economical method that utilizes molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the aldehyde. nih.gov This process is valued for its high atom economy and the generation of minimal waste. A variety of catalysts, including those based on noble metals and more recently, earth-abundant non-precious metals, have been developed for the selective hydrogenation of aldehydes. nih.govnih.gov

The reaction is typically performed in a suitable solvent under controlled hydrogen pressure and temperature. The choice of catalyst is critical for achieving high conversion and selectivity, especially when other reducible functional groups are present in the molecule. nih.gov For instance, ruthenium and iron-based catalysts have demonstrated high efficiency and selectivity for the hydrogenation of aldehydes to alcohols. nih.govresearchgate.net

Table 1: Selected Catalytic Systems for Aldehyde Hydrogenation

| Catalyst System | Hydrogen Pressure | Temperature | Solvent | Typical Substrate | Outcome |

|---|---|---|---|---|---|

| Iron (II) Pincer Complex | 30 bar | 40 °C | Ethanol (B145695) | Aromatic Aldehydes | Quantitative conversion to primary alcohol. nih.gov |

| Manganese (I) PNP Pincer Complex | 50 bar | 25 °C | Ethanol | 4-Fluorobenzaldehyde | Complete conversion to the corresponding alcohol. nih.gov |

This table presents generalized conditions based on documented research for similar transformations.

Hydride reduction is a common and reliable laboratory-scale method for the reduction of aldehydes. ucalgary.ca This approach involves the use of complex metal hydrides, which act as a source of the hydride ion (H⁻). ucalgary.ca The most frequently used reagents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com

The mechanism involves the nucleophilic addition of the hydride ion to the electrophilic carbonyl carbon of the aldehyde. ucalgary.ca This initial step forms an alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup step to yield the final primary alcohol. ucalgary.ca

Sodium Borohydride (NaBH₄) is a mild reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. ijcea.org Its chemoselectivity allows for the reduction of aldehydes and ketones while leaving less reactive functional groups, such as esters and amides, intact. youtube.com

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and reactive reducing agent. youtube.comyoutube.com Due to its high reactivity, it must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). ucalgary.ca LiAlH₄ can reduce aldehydes, ketones, esters, and carboxylic acids. youtube.comkhanacademy.org The reaction is followed by a careful workup step, typically involving the sequential addition of water and acid to quench the reaction and protonate the alkoxide. khanacademy.org

Table 2: Comparison of Common Hydride Reducing Agents for Aldehyde Reduction

| Reagent | Reactivity | Typical Solvents | Workup | Selectivity |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol | Aqueous | Reduces aldehydes and ketones. youtube.com |

This table summarizes general characteristics of the specified hydride reagents.

Organometallic Approaches: Grignard and Organolithium Reagent Additions

Organometallic reagents provide a powerful method for forming new carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing this compound, the most direct route would involve the reaction of an organometallic derivative of 1,2-dichloro-3-methylbenzene with formaldehyde (B43269) (a one-carbon electrophile).

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles and bases. masterorganicchemistry.comorganic-chemistry.org The carbon atom bonded to the metal is highly polarized and behaves like a carbanion. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of aldehydes or ketones. organic-chemistry.org

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. youtube.com A subsequent acidic workup protonates the alkoxide to yield the alcohol. masterorganicchemistry.com

Reaction with formaldehyde yields a primary alcohol. organic-chemistry.org

Reaction with other aldehydes yields a secondary alcohol. organic-chemistry.org

Reaction with ketones yields a tertiary alcohol. organic-chemistry.org

For the specific synthesis of this compound, a Grignard reagent like (3,4-dichloro-2-methylphenyl)magnesium bromide would be reacted with formaldehyde.

The success of organometallic additions hinges on carefully controlled reaction conditions to prevent side reactions, such as enolization or reduction.

Solvents : Reactions are conducted in anhydrous aprotic solvents, most commonly diethyl ether or tetrahydrofuran (THF), which stabilize the organometallic reagent. chemspider.com

Temperature : Reactions are often initiated at low temperatures (e.g., 0 °C to -78 °C) to manage the exothermic nature of the addition and enhance selectivity. chemspider.com

Atmosphere : Due to their high reactivity with oxygen and moisture, these reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon). chemspider.com

Stereoselectivity : While not applicable to the synthesis of the achiral target molecule, this compound, stereoselectivity is a crucial consideration when the addition of an organometallic reagent to a prochiral aldehyde or ketone creates a new stereocenter. The stereochemical outcome can be influenced by steric hindrance and the use of chiral auxiliaries or catalysts.

Cross-Coupling Strategies for Aromatic Ring Construction

While functional group interconversion is a more direct route, the substituted aromatic core of this compound can hypothetically be assembled using powerful carbon-carbon (C-C) bond-forming reactions. These methods are foundational in modern organic synthesis for creating complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. fishersci.co.uk

A plausible, albeit multi-step, strategy to construct a precursor for this compound would involve the coupling of a suitably substituted dihalo-methylbenzene with a boronic acid derivative. For instance, a precursor like 1,2,4-trichloro-3-methylbenzene could be selectively coupled with a boronic acid to introduce another carbon-based substituent, which could later be converted to the hydroxymethyl group. The regioselectivity of the coupling on a polychlorinated benzene (B151609) ring is a critical challenge, often influenced by the electronic and steric environment of each halogen atom. nih.govresearchgate.net

The catalytic cycle for Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The efficiency of this process is highly dependent on the choice of catalyst, ligands, and base.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling Reactions

| Component | Examples | Typical Loading/Concentration | Function |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 0.5 - 5 mol% | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | Triphenylphosphine (PPh₃), RuPhos, SPhos, N-Heterocyclic Carbenes (NHCs) | 1 - 10 mol% | Stabilizes the catalyst and promotes oxidative addition and reductive elimination. thieme-connect.comnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | 1.5 - 3.0 equivalents | Activates the organoboron species for the transmetalation step. |

| Solvent | Toluene (B28343), Dioxane, THF, Water/Alcohol mixtures | - | Solubilizes reactants and facilitates the reaction. |

Beyond Suzuki coupling, other transition metal-catalyzed reactions are instrumental in forming C-C bonds. Nickel-catalyzed cross-couplings have gained prominence as a more sustainable and cost-effective alternative to palladium. thieme-connect.com Nickel catalysts are particularly effective for coupling less reactive electrophiles like aryl chlorides, which are abundant and inexpensive. thieme-connect.comdicp.ac.cnresearchgate.net The development of specialized ligands has been crucial in advancing nickel catalysis for C-N and C-O bond formations as well. nih.gov

Cross-electrophile coupling, a modern variant, allows for the reaction between two different electrophiles, often an aryl halide and an alkyl halide, under reductive conditions with a nickel catalyst. dicp.ac.cn This approach avoids the need to pre-form organometallic reagents, offering a more direct synthetic route. These methods could be employed to introduce the methyl or a precursor to the hydroxymethyl group onto a dichlorinated aromatic ring.

Functional Group Interconversion Pathways (e.g., from Halogenated Toluene Derivatives)

The most direct and industrially scalable synthesis of this compound involves the functional group interconversion of a readily available halogenated toluene derivative. This strategy leverages a pre-formed aromatic core and focuses on modifying a single functional group.

A highly efficient pathway is the reduction of 3,4-dichloro-2-methylbenzaldehyde. This aldehyde precursor can be synthesized from 3,4-dichloro-2-methyltoluene via oxidation. The subsequent reduction of the aldehyde to the primary alcohol is a standard transformation in organic chemistry.

Common methods for this reduction include:

Hydride Reduction: Using reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF or diethyl ether). NaBH₄ is generally preferred for its milder nature and higher chemoselectivity.

Catalytic Hydrogenation: This method involves reacting the aldehyde with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. nih.gov This "green" approach produces water as the only byproduct. Catalysts based on noble metals like ruthenium, platinum, or palladium are common, but significant progress has been made with more abundant metals like iron, manganese, and cobalt. tue.nlnih.govresearchgate.net

Table 2: Comparison of Reduction Methods for 3,4-Dichloro-2-methylbenzaldehyde

| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydride Reduction | NaBH₄ | Methanol/Ethanol, 0°C to RT | Mild, high yield, simple procedure. | Stoichiometric waste (boron salts). |

| Hydride Reduction | LiAlH₄ | Anhydrous THF/Ether, 0°C | Very powerful, reduces most carbonyls. | Highly reactive, requires strict anhydrous conditions. |

| Catalytic Hydrogenation | H₂, Ru/C or Fe-PNP complex nih.gov | 30-50 bar H₂, RT to 50°C, Ethanol | Atom economical, clean (water byproduct). nih.gov | Requires specialized high-pressure equipment. |

| Transfer Hydrogenation | Isopropanol, MgO catalyst mdpi.com | Refluxing Isopropanol | Avoids use of H₂ gas, simple setup. | Equilibrium process, may require large excess of H-donor. |

Catalytic Systems and Reaction Optimization in Synthesis

The success of modern synthetic routes hinges on the performance of the catalyst. Optimization involves fine-tuning the catalyst structure, reaction conditions (temperature, pressure, solvent), and additives to maximize yield, selectivity, and efficiency.

Transition Metal Catalysis in C-O and C-C Bond Formation

As discussed in the context of cross-coupling, palladium and nickel catalysts are central to C-C bond formation. thieme-connect.com The performance of these metals is dictated by the ancillary ligands coordinated to the metal center. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the catalyst's activity, particularly for challenging substrates like aryl chlorides. thieme-connect.com The development of robust catalyst systems, including palladacycles, has led to higher thermal stability and lower catalyst loadings, improving the economic viability of these reactions. libretexts.org

While less common for synthesizing the target molecule itself, transition metal-catalyzed C-O bond formation (e.g., Buchwald-Hartwig etherification) is a powerful tool for creating aryl ethers. nih.gov Nickel catalysis, sometimes assisted by electrochemical or photochemical methods, has emerged as a promising avenue for these transformations, offering unique reactivity compared to palladium. chemrxiv.org

Organocatalysis and Enzyme-Mediated Transformations

In recent decades, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing unique selectivity and operating under milder, more environmentally friendly conditions.

Organocatalysis utilizes small organic molecules to accelerate reactions. rsc.org For the reduction of an aldehyde like 3,4-dichloro-2-methylbenzaldehyde, a bio-inspired approach involves an enantioselective organocatalytic hydride reduction. princeton.edu While the target molecule is achiral, the principles can be applied. These reactions often use a Hantzsch ester as a stable and mild hydride source in the presence of a chiral amine catalyst to facilitate the hydride transfer. princeton.edu Organocatalysis can also be employed in other steps, such as the functionalization of aldehydes. rsc.orgacs.orgnih.gov

Enzyme-mediated transformations offer unparalleled selectivity under mild, aqueous conditions. Alcohol dehydrogenases (ADHs), also known as keto reductases, are enzymes that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. matthey.comfrontiersin.org These biocatalysts use cofactors like NADH or NADPH as the hydride source. A whole-cell system containing an appropriate ADH can be used for the highly chemoselective reduction of an aromatic aldehyde, leaving other functional groups untouched. nih.gov The substrate scope for ADHs is broad, and they can be highly effective for reducing sterically hindered or electronically modified substrates. redalyc.orgmdpi.com

Table 3: Advanced Catalytic Reduction Systems

| Catalysis Type | Catalyst Example | Hydride Source | Key Features |

|---|---|---|---|

| Organocatalysis | Imidazolidinone catalysts princeton.edu | Hantzsch Ester | Metal-free, mild conditions, inspired by biological systems. |

| Biocatalysis (Enzymatic) | Alcohol Dehydrogenase (ADH) matthey.com | NAD(P)H (often recycled in situ) | Extremely high chemoselectivity, operates in water at ambient temperature/pressure. nih.gov |

Green Chemistry Principles in Synthetic Route Development

Catalytic hydrogenation of 3,4-dichloro-2-methylbenzaldehyde or the reduction of 3,4-dichloro-2-methylbenzoic acid are the most probable synthetic pathways. In these processes, the application of green chemistry principles is paramount.

Catalyst Selection and Recycling: The use of heterogeneous catalysts, such as palladium supported on various materials (e.g., carbon, calcium carbonate, or barium sulfate), is a cornerstone of green synthesis. These catalysts are favored for their high efficiency, selectivity, and, crucially, their ease of separation from the reaction mixture. This facilitates catalyst recycling, a key principle of green chemistry that reduces waste and lowers costs associated with precious metal catalysts. Research has demonstrated the successful recycling of palladium catalysts in hydrogenation reactions over multiple cycles without significant loss of activity. For instance, palladium nanoparticles supported on various materials have shown excellent recyclability in the hydrogenation of aldehydes and other functional groups.

Solvent Choice: The choice of solvent is another critical aspect of green synthetic design. Traditional volatile organic compounds (VOCs) are being replaced by more environmentally benign alternatives. Alcohols such as methanol and ethanol are commonly used in hydrogenation reactions and are considered greener options than many aprotic solvents. Furthermore, the exploration of biorenewable solvents, derived from plant-based sources, is an active area of research. These solvents can offer a reduced carbon footprint and lower toxicity profiles. The ideal green solvent for the synthesis of this compound would have a high boiling point to ensure safe operating conditions, low toxicity, and be biodegradable.

Below is a table summarizing the application of green chemistry principles to the probable synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Catalysis | Utilization of heterogeneous palladium-based catalysts for high efficiency and selectivity. |

| Renewable Feedstocks | Exploration of biorenewable solvents as alternatives to petroleum-based solvents. |

| Safer Solvents & Auxiliaries | Preference for lower toxicity solvents like ethanol and methanol over hazardous organic solvents. |

| Waste Prevention | High atom economy of the reduction reaction; recycling of catalysts and solvents to minimize waste. |

| Energy Efficiency | Catalytic reactions often proceed under milder conditions (lower temperature and pressure) compared to stoichiometric reductions, thus saving energy. |

Process Scale-Up Considerations and Industrial Synthesis Approaches

The transition from a laboratory-scale synthesis of this compound to an industrial production process involves overcoming several challenges related to reaction engineering, safety, and economic viability. The following considerations are crucial for a successful scale-up.

Mass and Heat Transfer: Catalytic hydrogenation is a three-phase reaction (gas-liquid-solid), making mass transfer of hydrogen from the gas phase to the catalyst surface a critical, often rate-limiting, step. On a large scale, ensuring efficient mixing and dispersion of hydrogen is essential to maintain a high reaction rate and prevent localized "hydrogen starvation" which can lead to side reactions. Agitation speed, reactor design (e.g., stirred tank vs. loop reactor), and sparger design are all critical parameters.

Furthermore, hydrogenation reactions are typically exothermic. Efficient heat removal is vital to control the reaction temperature, prevent thermal runaways, and avoid the formation of thermal degradation byproducts. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat transfer more challenging. Therefore, the design of the reactor's cooling system is of utmost importance.

Catalyst Handling and Separation: The handling of heterogeneous catalysts on an industrial scale requires careful planning. For slurry-phase reactions, the catalyst must be effectively suspended to maximize the catalytic surface area. After the reaction, the separation of the fine catalyst particles from the product solution can be challenging. Filtration is a common method, but catalyst losses can occur. The choice of catalyst support can influence its filtration characteristics. The potential for pyrophoric catalysts, which can ignite spontaneously in air, necessitates inert atmosphere handling procedures.

Reactor Design and Safety: The choice of reactor is critical for a safe and efficient process. Stirred-tank reactors are common, but for highly exothermic reactions, more advanced reactor designs like loop reactors or fixed-bed reactors might be considered to improve heat and mass transfer. Safety considerations for hydrogenation processes are paramount due to the use of flammable hydrogen gas under pressure. This includes robust pressure relief systems, monitoring for hydrogen leaks, and ensuring the absence of ignition sources.

Purification of the Final Product: On an industrial scale, purification methods must be efficient and scalable. While laboratory-scale purification might involve chromatography, industrial processes typically rely on crystallization, distillation, or extraction. The choice of purification method will depend on the physical properties of this compound and the nature of any impurities.

The table below outlines the key considerations for the process scale-up of the synthesis of this compound.

| Scale-Up Consideration | Key Challenges and Strategies |

| Mass Transfer | Ensuring efficient hydrogen dissolution and transport to the catalyst surface. Strategies include optimized agitation, high-pressure operation, and efficient gas sparging. |

| Heat Transfer | Managing the exothermic nature of the reaction to maintain optimal temperature and prevent runaways. Strategies include reactor cooling jackets, internal cooling coils, and potentially continuous flow reactors. |

| Catalyst Management | Efficient catalyst suspension, separation, and recycling. Strategies include appropriate filter selection, catalyst handling under inert atmosphere, and robust catalyst recovery protocols. |

| Process Safety | Handling of flammable hydrogen gas under pressure. Strategies include robust reactor design, pressure relief systems, and continuous monitoring for leaks. |

| Product Purification | Scalable and efficient purification of the final product. Strategies include crystallization, distillation, and extraction, depending on the product's properties. |

Chemical Transformations and Reaction Mechanisms of 3,4 Dichloro 2 Methylphenyl Methanol

Reactivity of the Benzylic Hydroxyl Moiety

The hydroxyl group attached to the benzylic carbon of (3,4-Dichloro-2-methylphenyl)methanol (B6160658) is the focal point of its chemical reactivity. This position is activated due to its proximity to the aromatic ring, which can stabilize reaction intermediates through resonance. Key reactions involve the transformation of this hydroxyl moiety into other functional groups, providing pathways to a range of important chemical intermediates.

Controlled Oxidation Pathways to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol group in this compound can be controlled to yield either the corresponding aldehyde (3,4-Dichloro-2-methylbenzaldehyde) or the carboxylic acid (3,4-Dichloro-2-methylbenzoic acid). The choice of product depends significantly on the oxidizing agent and the reaction conditions employed. chemguide.co.uk For the formation of the carboxylic acid, the reaction proceeds through the aldehyde intermediate, which is then further oxidized. chemguide.co.uklibretexts.org

Common laboratory-scale oxidizing agents for this transformation include chromium-based reagents, such as potassium dichromate(VI) in acidic solution. libretexts.orgorientjchem.org The reaction's progress is visually indicated by a color change from the orange of the dichromate(VI) ion to the green of the chromium(III) ion. chemguide.co.uk To achieve full oxidation to the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is typically heated under reflux to prevent the intermediate aldehyde from escaping the reaction mixture. chemguide.co.uklibretexts.org Conversely, to isolate the aldehyde, an excess of the alcohol is used, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk Milder, more selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are also commonly used to stop the oxidation at the aldehyde stage. masterorganicchemistry.com

In the case of oxidation by bromine, kinetic studies suggest a mechanism involving the rate-determining removal of a hydride ion from the carbon atom bearing the hydroxyl group. rsc.org This process is also sensitive to the electronic nature of the substituents on the aromatic ring. rsc.org

To improve selectivity and utilize milder, more environmentally friendly conditions, significant research has focused on developing catalytic systems for the oxidation of benzylic alcohols. These catalysts can be either homogeneous or heterogeneous.

Heterogeneous catalysts, such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) or nickel nanoparticles on alumina, have demonstrated high efficiency for the chemoselective oxidation of benzylic alcohols to the corresponding carbonyl compounds using molecular oxygen as a green oxidant. researchgate.net These solid catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. researchgate.net

Iron molybdate-based catalysts are prominent in industrial applications, particularly for the selective oxidation of methanol (B129727). mdpi.comdtu.dk Research into novel catalyst formulations, including those containing vanadium or molybdenum oxides on various supports, aims to enhance catalyst lifetime and selectivity for a broader range of alcohols. dtu.dkdtu.dkresearchgate.net The principle of these catalysts often involves a redox mechanism at the metal center, facilitating the oxidation of the alcohol.

| Catalyst System | Oxidant | Product Selectivity | Reference |

| Potassium Dichromate / H₂SO₄ | K₂Cr₂O₇ | Aldehyde or Carboxylic Acid (condition dependent) | chemguide.co.ukorientjchem.org |

| Pyridinium Chlorochromate (PCC) | PCC | Aldehyde | masterorganicchemistry.com |

| Pd/AlO(OH) | O₂ (air) | Aldehyde | researchgate.net |

| Nickel Nanoparticles / Al₂O₃ | O₂ (air) | Aldehyde | researchgate.net |

| Iron Molybdate | O₂ | Aldehyde | mdpi.com |

Derivatization Reactions of the Hydroxyl Group

Beyond oxidation, the hydroxyl group of this compound is readily converted into ethers and esters, which are common strategies for protecting the alcohol functionality or for synthesizing target molecules with specific properties.

Etherification of benzylic alcohols like this compound can be achieved through various methods. A classic approach is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, this method can be limited by the basic conditions required.

More recent methodologies often proceed under neutral or mildly acidic conditions. For instance, iron(III) chloride can catalyze the self-condensation (homo-etherification) of benzylic alcohols to form symmetrical ethers. acs.org For the synthesis of unsymmetrical ethers, a cross-etherification reaction between two different alcohols can be employed. acs.orgrsc.orgrsc.org Alkoxyhydrosilanes have been shown to be effective mediators for the cross-etherification of secondary benzylic alcohols with aliphatic alcohols. rsc.orgrsc.org Another efficient method for chemoselective etherification uses 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalyst like dimethyl sulfoxide (B87167) (DMSO) in an alcohol solvent (e.g., methanol or ethanol). organic-chemistry.orgresearchgate.net This method is particularly useful as it selectively targets benzylic alcohols over aliphatic or phenolic hydroxyl groups. organic-chemistry.orgresearchgate.net

Mechanistic studies often point to the involvement of a benzylic carbocation intermediate, especially under acidic or Lewis acidic conditions. rsc.orgrsc.orgorgsyn.org The stability of this carbocation is crucial for the reaction to proceed. The substituents on the aromatic ring of this compound will influence the stability of this intermediate; the electron-donating methyl group at the ortho position can help stabilize the positive charge, while the electron-withdrawing chloro groups will have a destabilizing effect.

Esterification is a fundamental derivatization reaction for alcohols. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comresearchgate.net This is an equilibrium-controlled reaction, and to optimize the yield of the ester, the equilibrium can be shifted towards the products by using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction. masterorganicchemistry.com

Alternative protocols have been developed to achieve esterification under milder conditions or for substrates that are sensitive to strong acids. The Mitsunobu reaction, for example, allows for the conversion of alcohols to esters using a carboxylic acid, triphenylphosphine, and an azodicarboxylate. researchgate.net This method is effective for a wide range of benzylic alcohols. researchgate.net

Catalysts such as niobium(V) chloride have also been shown to be effective for the direct esterification of carboxylic acids with benzyl (B1604629) alcohol, even in a 1:1 molar ratio, providing high yields. nih.gov Optimization studies often focus on catalyst loading, reaction time, and temperature to maximize the conversion and yield of the desired ester. analis.com.myresearchgate.net For example, in the zeolite-catalyzed esterification of acetic acid with benzyl alcohol, increasing the molar ratio of the alcohol and the reaction time was found to improve the conversion. analis.com.my

| Esterification Method | Reagents | Key Features | Reference |

| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; requires excess reactant or water removal for high yield. | masterorganicchemistry.comresearchgate.net |

| Mitsunobu Reaction | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD | Mild conditions; proceeds with inversion of configuration for chiral alcohols. | researchgate.net |

| Niobium(V) Chloride Catalysis | Carboxylic Acid, Alcohol, NbCl₅ | High yields with stoichiometric or catalytic amounts of NbCl₅. | nih.gov |

| Zeolite Catalysis | Carboxylic Acid, Alcohol, Zeolite HX | Heterogeneous catalysis; catalyst can be recycled. | analis.com.my |

Nucleophilic Substitution of the Hydroxyl Group (e.g., Halogenation)

The hydroxyl (-OH) group of an alcohol is a poor leaving group due to its strong basicity. libretexts.org Consequently, direct nucleophilic substitution is generally not feasible. For a substitution reaction to occur at the benzylic carbon of this compound, the hydroxyl group must first be converted into a more stable leaving group. libretexts.org A common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion (-OH2+). The resulting water molecule is an excellent leaving group. libretexts.org

Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are frequently employed to convert primary and secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols. youtube.com

Halogenation with Hydrogen Halides: The reaction of this compound with strong hydrogen halides such as HBr or HCl proceeds by protonating the alcohol to form a good leaving group (H₂O). For primary benzylic alcohols, the subsequent substitution likely follows an Sₙ2 pathway, where the halide ion acts as the nucleophile. youtube.com

Halogenation with Thionyl Chloride and Phosphorus Tribromide: Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a standard method for converting alcohols to alkyl chlorides. The reaction proceeds with an inversion of configuration if the mechanism is Sₙ2. youtube.com Similarly, PBr₃ is effective for converting primary and secondary alcohols into alkyl bromides, also via an Sₙ2 mechanism. youtube.com

| Reagent | Product | Probable Mechanism | Key Features |

| Concentrated HCl/HBr | (3,4-Dichloro-2-methylphenyl)methyl chloride/bromide | Sₙ2 | Requires protonation of the -OH group to form a better leaving group (H₂O). libretexts.orgyoutube.com |

| Thionyl Chloride (SOCl₂) | (3,4-Dichloro-2-methylphenyl)methyl chloride | Sₙ2 | Often used with pyridine; proceeds with inversion of stereochemistry. youtube.com |

| Phosphorus Tribromide (PBr₃) | (3,4-Dichloro-2-methylphenyl)methyl bromide | Sₙ2 | Effective for primary and secondary alcohols. youtube.com |

| Tosyl Chloride (TsCl) | (3,4-Dichloro-2-methylphenyl)methyl tosylate | Sₙ2-like | Converts the alcohol to a tosylate ester, which is an excellent leaving group for subsequent substitution reactions. youtube.com |

Reactivity of the Substituted Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution is dictated by the electronic properties of its four substituents: two chloro groups, a methyl group, and a hydroxymethyl group.

Electrophilic Aromatic Substitution: Regioselectivity and Reaction Dynamics

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity (the position of substitution) of the reaction are profoundly influenced by the substituents already present on the ring. libretexts.org

Analysis of Directing Group Effects (Chloro and Methyl)

The regiochemical outcome of an EAS reaction on this compound depends on the cumulative directing effects of the existing groups towards the two available positions: C5 and C6.

Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of EAS compared to benzene. It donates electron density to the ring through induction and hyperconjugation, stabilizing the positively charged intermediate (arenium ion). It is an ortho, para-director. libretexts.orgyoutube.com In this molecule, the methyl group at C2 directs incoming electrophiles to the C5 position (para-position is blocked).

Chloro Groups (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which destabilizes the arenium ion. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge of the arenium ion when the attack is at the ortho or para position. pressbooks.pub

The chloro group at C3 directs to the C6 position (ortho-position; para-position is blocked).

The chloro group at C4 directs to the C5 position (ortho-position; para-position is blocked).

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the oxygen atom. Like other alkyl groups, it is an ortho, para-director. In this molecule, the hydroxymethyl group at C1 directs to the C6 position (ortho-position; para-position is blocked). Under the strongly acidic conditions often used for EAS reactions (like nitration or sulfonation), the hydroxyl group can be protonated, converting -CH₂OH into -CH₂OH₂⁺. This protonated group becomes a strong deactivating, meta-directing group.

Position 5: Directed by the activating -CH₃ group and the deactivating -Cl at C4.

Position 6: Directed by the weakly deactivating -CH₂OH group and the deactivating -Cl at C3.

The activating effect of the methyl group is generally the most powerful influence, suggesting that substitution at C5 would be favored. However, the precise product distribution would depend on the specific reaction conditions and the nature of the electrophile.

| Substituent (Position) | Electronic Effect | Directing Effect | Preferred Position(s) |

| -CH₂OH (C1) | Weakly Deactivating (Inductive) | Ortho, Para | C6 |

| -CH₃ (C2) | Activating (Inductive, Hyperconjugation) | Ortho, Para | C5 |

| -Cl (C3) | Deactivating (Inductive), O,P-Directing (Resonance) | Ortho, Para | C6 |

| -Cl (C4) | Deactivating (Inductive), O,P-Directing (Resonance) | Ortho, Para | C5 |

Nucleophilic Aromatic Substitution of Halogen Atoms

Nucleophilic Aromatic Substitution (SₙAr) involves the replacement of a leaving group (like a halogen) on an aromatic ring by a nucleophile. This mechanism is distinct from Sₙ1 and Sₙ2 reactions and generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

Impact of Activating Groups

For SₙAr to occur readily, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups. These groups stabilize the negative charge of the Meisenheimer complex through resonance and/or induction, thereby lowering the activation energy of the reaction. libretexts.orglibretexts.org

In this compound, the substituents are not strong EWGs. The methyl group is electron-donating, which deactivates the ring towards nucleophilic attack. The chloro and hydroxymethyl groups are only weakly electron-withdrawing. Consequently, this substrate is considered non-activated for classical SₙAr reactions, and displacing the chlorine atoms would require harsh reaction conditions, such as high temperatures and very strong nucleophiles. libretexts.org

Catalyst Development for Nu-Ar-X Reactions

Given the difficulty of performing SₙAr on non-activated aryl chlorides like this compound, modern organic synthesis often relies on transition metal catalysis to achieve such transformations. Cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Ullmann condensation (for C-O, C-S, and C-N bond formation), have become powerful tools for the functionalization of aryl halides.

These reactions typically employ palladium or copper catalysts with specialized ligand systems. The mechanism involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination, rather than the formation of a Meisenheimer complex. These methods allow for the substitution of aryl chlorides under much milder conditions than traditional SₙAr reactions and are tolerant of a wider range of functional groups. The development of new generations of ligands (e.g., phosphine-based ligands for palladium) continues to expand the scope and efficiency of these catalytic nucleophilic substitutions.

Metal-Catalyzed Coupling Reactions at Aromatic Positions

The aromatic ring of this compound features two chlorine atoms that can be substituted through various metal-catalyzed cross-coupling reactions. The reactivity of these aryl chlorides is generally lower than that of the corresponding bromides or iodides, often necessitating more specialized and reactive catalyst systems. The positions of the chloro substituents (C3 and C4) relative to the methyl and hydroxymethyl groups present opportunities for regioselective reactions, influenced by both steric and electronic factors.

Palladium-catalyzed reactions are cornerstone methods for forming new carbon-carbon bonds on aromatic scaffolds.

Heck Reaction The Heck, or Mizoroki-Heck, reaction facilitates the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a versatile method for alkene substitution. wikipedia.org For aryl chlorides like this compound, efficient catalysis typically requires electron-rich, bulky phosphine (B1218219) ligands to promote the challenging oxidative addition step. diva-portal.org

Table 1: Representative Conditions for the Heck Reaction

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | 1,4-Dioxane | 100-120 | 75-85 |

| n-Butyl acrylate | Palladacycle / [(t-Bu)₃PH]BF₄ | NaOAc | DMF | 120-140 | 80-90 |

| Cyclohexene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene (B28343) | 110 | 70-80 |

Data is illustrative and based on typical conditions for Heck reactions with aryl chlorides.

Sonogashira Reaction The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org The reaction is traditionally catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The coupling of aryl chlorides can be difficult due to their lower reactivity. libretexts.org However, modern protocols have been developed that employ advanced ligands or copper-free conditions to effectively couple these less reactive substrates, often at room temperature. nih.gov

Table 2: Representative Conditions for the Sonogashira Reaction

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Toluene | 80 | 70-85 |

| 1-Hexyne | Pd-XPhos-G3 / CuI | Triethylamine | Toluene/Dioxane | 80-90 | 75-90 rsc.org |

| Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 85-95 nih.gov |

Data is illustrative and based on typical conditions for Sonogashira reactions with aryl chlorides.

Negishi Reaction The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is particularly effective for coupling aryl chlorides and tolerates a wide array of functional groups. acs.orgorganic-chemistry.org The process requires the initial formation of an organozinc reagent, which then undergoes transmetalation with the palladium catalyst before reductive elimination yields the cross-coupled product. nih.govmit.edu

Table 3: Representative Conditions for the Negishi Reaction | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | | --- | --- | --- | --- | --- | --- | | Phenylzinc chloride | Pd₂(dba)₃ / X-Phos | THF | 65 | 85-95 acs.org | | Alkylzinc bromide | Pd(OAc)₂ / CPhos | THF | Room Temp | 80-90 organic-chemistry.orgmit.edu | | 2-Thienylzinc bromide | Pd(P(t-Bu)₃)₂ | Dioxane | 80-100 | 80-95 organic-chemistry.org | Data is illustrative and based on typical conditions for Negishi reactions with aryl chlorides.

These reactions are essential for synthesizing molecules containing aryl-nitrogen and aryl-oxygen bonds, which are prevalent in pharmaceuticals and materials science.

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This method has largely replaced harsher, traditional methods for synthesizing aryl amines due to its broad substrate scope, functional group tolerance, and milder reaction conditions. wikipedia.org The reaction's success with less reactive aryl chlorides relies on the development of sterically hindered and electron-rich phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. libretexts.orgnih.gov

Table 4: Representative Conditions for the Buchwald-Hartwig Amination

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 85-95 nih.gov |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Dioxane | 100-110 | 90-98 |

| Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 80-100 | 80-90 |

Data is illustrative and based on typical conditions for Buchwald-Hartwig aminations with aryl chlorides.

Ullmann Condensation The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, and amines. wikipedia.org Traditional Ullmann reactions require harsh conditions, such as high temperatures (often over 200°C) and polar solvents. wikipedia.orgbyjus.com However, the development of ligand-assisted protocols has enabled these couplings to proceed under significantly milder conditions. While palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, especially for large-scale synthesis where the cost of copper is advantageous. wikipedia.orgorganic-chemistry.org The coupling of aryl chlorides can be particularly challenging, but has been achieved on various surfaces and with specific catalysts. rsc.orgacs.org

Table 5: Representative Conditions for the Ullmann Condensation

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenol | CuI / Phenanthroline | K₂CO₃ | NMP | 150-180 | 60-75 |

| Aniline | CuI / L-proline | K₃PO₄ | DMSO | 90-110 | 70-85 |

| Methanol | CuI / DMEDA | Cs₂CO₃ | Toluene | 110-130 | 65-80 |

Data is illustrative and based on typical conditions for Ullmann condensations with aryl chlorides.

Reactions Involving the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring is a handle for further functionalization, primarily at the benzylic position.

Benzylic Oxidation The oxidation of benzylic methyl groups is a fundamental transformation that can yield benzaldehydes or benzoic acids. mdpi.com Achieving selective oxidation to the aldehyde stage can be challenging, as overoxidation to the carboxylic acid is common. thieme-connect.denih.gov Various reagents, including chromium(VI) compounds, cerium(IV) ammonium (B1175870) nitrate, and hypervalent iodine reagents, can effect this transformation. thieme-connect.de The presence of the hydroxymethyl group on this compound complicates this reaction, as it is also susceptible to oxidation. Therefore, protection of the alcohol may be required prior to benzylic oxidation to achieve selectivity.

Table 6: Reagents and Conditions for Benzylic Oxidation

| Reagent | Product | Solvent | Conditions |

|---|---|---|---|

| KMnO₄ | Carboxylic Acid | Water/Pyridine | Heat |

| CrO₃ / Acetic Acid | Aldehyde (via diacetate) | Acetic Acid | Moderate Heat thieme-connect.de |

| Cerium(IV) Ammonium Nitrate | Aldehyde | Acetonitrile/Water | Room Temp thieme-connect.de |

| N-Bromosuccinimide / Light | Aldehyde (via dibromide hydrolysis) | CCl₄ / H₂O | Reflux |

Data is illustrative and based on general methods for the oxidation of methylarenes.

Benzylic Halogenation Benzylic halogenation introduces a halogen atom at the carbon adjacent to the aromatic ring, proceeding through a free-radical mechanism. numberanalytics.com This reaction is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). ucalgary.ca N-Bromosuccinimide (NBS) is a highly selective reagent for benzylic bromination, as it maintains a low concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring. scientificupdate.com This functionalization provides a versatile intermediate, (3,4-dichloro-2-(bromomethyl)phenyl)methanol, which can undergo various subsequent nucleophilic substitutions.

Table 7: Representative Conditions for Benzylic Halogenation

| Reagent | Initiator | Solvent | Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or UV Light | Carbon Tetrachloride (CCl₄) | Benzylic Bromide |

| Sulfuryl Chloride (SO₂Cl₂) | AIBN | Benzene | Benzylic Chloride |

| Bromine (Br₂) (low conc.) | UV Light | CCl₄ | Benzylic Bromide |

Data is illustrative and based on general methods for benzylic halogenation.

Advanced Spectroscopic Elucidation of 3,4 Dichloro 2 Methylphenyl Methanol Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and through-space interactions, a comprehensive picture of the molecule's structure can be assembled.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of (3,4-Dichloro-2-methylphenyl)methanol (B6160658) is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the methyl protons.

The aromatic region will show two signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as distinct signals. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methyl and hydroxymethyl groups.

The methylene protons of the -CH₂OH group are expected to appear as a singlet, or if coupled to the hydroxyl proton, as a doublet. The chemical shift of these protons is typically found in the range of 4.5-5.0 ppm, influenced by the adjacent aromatic ring and the electronegative oxygen atom.

The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.

The methyl protons (-CH₃) will appear as a singlet, typically in the upfield region of the spectrum, around 2.3-2.5 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | ~7.3-7.5 | d |

| Aromatic H | ~7.1-7.3 | d |

| -CH₂OH | ~4.6 | s |

| -OH | Variable | br s |

| -CH₃ | ~2.4 | s |

Carbon-13 (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about all the unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and one each for the methylene and methyl groups.

The chemical shifts of the aromatic carbons are spread over a range from approximately 125 to 140 ppm. The carbons bearing the chlorine atoms will be significantly influenced, as will the carbons attached to the methyl and hydroxymethyl groups.

The methylene carbon of the -CH₂OH group is expected to resonate around 60-65 ppm. The methyl carbon signal will appear at a much higher field, typically in the range of 15-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Cl | ~130-135 |

| C-Cl | ~130-135 |

| C-CH₃ | ~135-140 |

| C-CH₂OH | ~138-142 |

| Aromatic C-H | ~125-130 |

| Aromatic C-H | ~125-130 |

| -CH₂OH | ~62 |

| -CH₃ | ~18 |

Spin-spin interactions, or coupling, between adjacent non-equivalent protons in the aromatic ring can provide valuable information about their relative positions. The magnitude of the coupling constant (J-value) helps to distinguish between ortho, meta, and para relationships.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methylene proton signal to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in determining the preferred conformation of the hydroxymethyl group relative to the methyl group and the aromatic ring.

The rotation around the single bond connecting the hydroxymethyl group to the aromatic ring may be subject to some degree of restricted rotation, particularly at low temperatures. This could lead to the existence of different conformers. Dynamic NMR studies, involving recording NMR spectra at various temperatures, could be used to investigate such conformational exchange processes. If the rotation is slow on the NMR timescale at lower temperatures, separate signals for the different conformers might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

The Infrared (IR) and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is typically involved in intermolecular hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations will appear as a group of weaker bands around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups will be observed in the region of 2850-3000 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O single bond in the alcohol group will give rise to a strong absorption in the IR spectrum, typically in the range of 1000-1200 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The stretching vibrations of the carbon-chlorine bonds are expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretch | 3200-3600 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| C=C | Aromatic Stretch | 1450-1600 |

| C-O | Stretch | 1000-1200 |

| C-Cl | Stretch | 600-800 |

The vibrational spectra can also be sensitive to the conformation of the molecule. Different rotational isomers (conformers) arising from rotation around the C-C bond between the aromatic ring and the hydroxymethyl group may have slightly different vibrational frequencies for certain modes. By analyzing the spectra, potentially at different temperatures, it may be possible to identify the presence of different conformers and to determine the most stable conformation in the solid state or in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental formula of a compound and can be used to deduce structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and confidence. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₈H₈Cl₂O. The theoretical exact mass of its molecular ion ([M]⁺) can be calculated by summing the exact masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for C₈H₈³⁵Cl₂O

| Element | Count | Exact Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Chlorine (³⁵Cl) | 2 | 34.968853 | 69.937706 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | | 189.995221 |

An experimental HRMS measurement yielding a mass value extremely close to this calculated theoretical mass would unequivocally confirm the elemental formula of this compound. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak, with [M+2]⁺ and [M+4]⁺ peaks appearing in an approximate ratio of 6:1 relative to the [M]⁺ peak.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. Analyzing these fragments provides a molecular fingerprint that helps confirm the structure. While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known behavior of benzyl (B1604629) alcohols and related substituted aromatic compounds. stackexchange.comlibretexts.org

The primary fragmentation processes for benzyl alcohols typically involve α-cleavage and dehydration. libretexts.org A key fragmentation pathway for substituted benzyl derivatives is the formation of a stable tropylium (B1234903) (or substituted tropylium) cation.

A proposed pathway for this compound would likely involve:

Loss of a hydroxyl radical (•OH): The molecular ion ([M]⁺) loses a hydroxyl radical to form a stable benzylic carbocation.

Loss of water (H₂O): Elimination of a water molecule from the molecular ion can occur, particularly under certain ionization conditions. libretexts.org

Formation of the dichloromethyltropylium ion: The initial benzylic carbocation can rearrange to form a highly stable substituted tropylium ion through ring expansion.

Subsequent fragmentations: Further fragmentation could involve the loss of chlorine atoms or other small neutral molecules from the fragment ions.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| Proposed Fragment Ion | Formula | m/z (for ³⁵Cl) | Description of Loss |

|---|---|---|---|

| [M]⁺ | [C₈H₈Cl₂O]⁺ | 190 | Molecular Ion |

| [M-OH]⁺ | [C₈H₇Cl₂]⁺ | 173 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | [C₈H₆Cl₂]⁺ | 172 | Loss of water |

This proposed fragmentation pattern serves as a theoretical framework for structural confirmation. Experimental analysis would be required to validate the exact fragments and their relative abundances.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides detailed information on bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases like the Cambridge Structural Database (CSD). Therefore, the following sections describe the type of information that would be obtained from such an analysis.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, several key interactions would be expected to dictate its solid-state structure:

Hydrogen Bonding: The most significant directional interaction would be hydrogen bonding involving the hydroxyl (-OH) group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This would likely lead to the formation of chains or networks of molecules, significantly influencing the crystal's stability and physical properties.

Halogen Bonding: The chlorine atoms on the benzene ring could potentially act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

Analysis of the crystal structure would reveal the specific network of these interactions, defining how individual molecules assemble into a macroscopic crystal.

A detailed X-ray crystallographic analysis would provide precise measurements for all geometric parameters within the this compound molecule. This data is crucial for understanding the molecule's conformation and any steric or electronic effects imposed by its substituents.

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography (Illustrative)

| Parameter | Description | Expected Value Range |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (aromatic) | Length of carbon-carbon bonds within the benzene ring | ~1.38 - 1.41 Å |

| C-Cl | Length of carbon-chlorine bonds | ~1.73 - 1.75 Å |

| C(aromatic)-C(methyl) | Bond between the ring and the methyl group | ~1.50 - 1.52 Å |

| C(aromatic)-C(methanol) | Bond between the ring and the methanol carbon | ~1.51 - 1.53 Å |

| C-O | Length of the carbon-oxygen bond in the methanol group | ~1.42 - 1.44 Å |

| O-H | Length of the oxygen-hydrogen bond | ~0.82 - 0.96 Å |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | Angles within the benzene ring | ~118 - 122° |

| C-C-Cl | Angle involving the chloro substituents | ~119 - 121° |

| C(aromatic)-C-O | Angle around the benzylic carbon | ~109 - 112° |

| Dihedral Angles (°) |

These values, once experimentally determined, would offer a definitive structural model, allowing for comparisons with computationally derived models and providing a basis for understanding the compound's reactivity and physical properties.

Computational and Theoretical Chemistry Investigations of 3,4 Dichloro 2 Methylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations offer deep insights into the electronic architecture of (3,4-dichloro-2-methylphenyl)methanol (B6160658).

Ab initio and Density Functional Theory (DFT) are two of the most important methods in computational chemistry for studying the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. In contrast, DFT methods calculate the total energy of a system based on the electron density, which can provide a balance of accuracy and computational efficiency, making it a popular choice for studying larger systems.

For a molecule like this compound, these calculations would typically be performed using a basis set such as 6-311+G(d,p) to provide a good description of the electronic distribution, especially around the electronegative chlorine atoms. Such calculations would allow for the determination of the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Molecular Orbital Energies for a Substituted Benzene (B151609) Derivative

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding |

| LUMO | -1.2 | Antibonding |

| HOMO | -6.8 | Bonding |

| HOMO-1 | -7.5 | Bonding |

Note: This table is illustrative and represents typical values for a substituted benzene derivative as specific data for this compound is not available.

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. The chloro, methyl, and hydroxymethyl substituents on the benzene ring of this compound significantly influence its charge distribution. The highly electronegative chlorine atoms act as electron-withdrawing groups, while the methyl and hydroxymethyl groups can have more complex effects.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scielo.org.mxvaia.com The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the hydroxymethyl group and the chlorine atoms, due to their high electronegativity. The aromatic ring itself would also exhibit a characteristic electrostatic potential, which is influenced by the substituents. Studies on substituted benzenes have shown that electron-withdrawing groups tend to create a more positive electrostatic potential above the ring, while electron-donating groups have the opposite effect. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the hydroxymethyl group in this compound means that the molecule can exist in various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

The primary conformational flexibility in this compound arises from the rotation around the C-C bond connecting the hydroxymethyl group to the benzene ring and the C-O bond within the hydroxymethyl group. Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the most stable conformers (energy minima) and the transition states (saddle points) that connect them.

Studies on benzyl (B1604629) alcohol and its derivatives have shown that the molecule is highly flexible, with several stable conformers that are close in energy. cdnsciencepub.commissouri.edu The rotational barriers between these conformers are generally low, suggesting that the molecule can easily interconvert between different shapes at room temperature. missouri.edu For this compound, the presence of the ortho-methyl group would likely create a significant steric hindrance, influencing the preferred orientation of the hydroxymethyl group.

The substituents on the aromatic ring play a critical role in determining the conformational preferences of this compound. The chlorine atoms and the methyl group can influence the conformation through both steric and electronic effects.

Steric interactions between the ortho-methyl group and the hydroxymethyl group would likely disfavor conformations where these two groups are in close proximity. Electronic interactions, such as those between the lone pairs of the chlorine atoms and the pi-system of the benzene ring, can also affect the rotational barriers. aip.orgaip.orgresearchgate.net In substituted toluenes, it has been shown that both steric and electronic factors contribute to the preferred conformation of the methyl group. aip.orgaip.orgresearchgate.net Similar principles would apply to the hydroxymethyl group in this compound.

Table 2: Predicted Stable Conformers and Relative Energies for this compound

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) |

| 1 | ~60 | 0.0 |

| 2 | ~180 | 1.5 |

| 3 | ~-60 | 0.2 |

Note: This table is predictive and based on conformational analyses of similar substituted benzyl alcohols. The dihedral angle refers to the rotation around the bond connecting the hydroxymethyl group to the ring.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. numberanalytics.com By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies, which determine the reaction rates. numberanalytics.comwikipedia.org

For this compound, a key reaction of interest would be its oxidation to the corresponding aldehyde, (3,4-dichloro-2-methylphenyl)methanal. Computational studies on the oxidation of benzyl alcohol have provided detailed mechanistic insights. unipa.itnih.govmdpi.com These studies often employ DFT to map out the reaction pathway, identifying the transition state for the key bond-breaking and bond-forming steps.

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. github.iowikipedia.org This is typically confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. This information is crucial for understanding the kinetics of the reaction and for designing more efficient catalysts. numberanalytics.com

Table 3: Illustrative Calculated Activation Energies for Benzyl Alcohol Oxidation

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| O-H bond cleavage | DFT (B3LYP) | 6-31G(d) | 15.2 |

| C-H bond cleavage | DFT (B3LYP) | 6-31G(d) | 20.5 |

Note: This table presents illustrative data based on computational studies of benzyl alcohol oxidation and is not specific to this compound.

Energetics of Key Synthetic Steps and Transformations

The thermodynamic viability of a synthetic route can be rigorously assessed using computational methods, most commonly Density Functional Theory (DFT). By calculating the electronic energy and thermodynamic contributions of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed.

A plausible and common synthesis of this compound involves the reduction of the corresponding aldehyde, 3,4-dichloro-2-methylbenzaldehyde (B3313937), using a hydride reducing agent like sodium borohydride (B1222165). Computational analysis would focus on the key step of hydride transfer to the carbonyl carbon. The energetics of this transformation can be quantified by calculating the change in Gibbs free energy (ΔG), which determines the spontaneity of the reaction.

Theoretical calculations would determine the energies of the optimized geometries for the reactant aldehyde, the product alcohol, and the transition state associated with the hydride attack. These calculations provide critical data on the reaction's enthalpy (ΔH), entropy (ΔS), and ultimately, its Gibbs free energy.

Table 1: Hypothetical Calculated Thermodynamic Data for the Reduction of 3,4-Dichloro-2-methylbenzaldehyde Calculations performed at the B3LYP/6-311G(d,p) level of theory with a solvent continuum model.

| Species | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

|---|---|---|

| Reactants (Aldehyde + Hydride) | 0.0 | 0.0 |

| Transition State | +45.2 | +48.5 |

This data illustrates that the reaction is highly exergonic (negative ΔG), indicating a thermodynamically favorable process, as expected for an aldehyde reduction.

Mechanistic Plausibility and Selectivity Prediction

Beyond thermodynamics, computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation energy corresponds to a faster, more plausible mechanistic pathway.

For the reduction of 3,4-dichloro-2-methylbenzaldehyde, the mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. Computational modeling can confirm the geometry of this transition state, showing the partial formation of the C-H bond and the partial breaking of the C=O π-bond.

While this specific reaction offers little ambiguity in terms of selectivity, computational methods are crucial in more complex scenarios. For instance, if the aromatic ring contained a competing electrophilic site, theoretical calculations could predict the regioselectivity by comparing the activation energies for hydride attack at each site. The pathway with the lower activation energy barrier would be the predicted major product channel.

Table 2: Hypothetical Comparison of Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Calculated Activation Energy (Ea) (kJ/mol) | Mechanistic Plausibility |

|---|---|---|

| Hydride attack at carbonyl carbon | 45.2 | High |

The significantly higher activation energy for a competing pathway, such as nucleophilic aromatic substitution, would computationally confirm the high selectivity of the reduction at the carbonyl group.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters with a high degree of accuracy, serving as a powerful tool for structure verification and spectral assignment.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The ab initio calculation of NMR chemical shifts (δ) and spin-spin coupling constants (J) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. aps.orgresearchgate.net These calculations provide a theoretical spectrum that can be directly compared to experimental results.

For this compound, calculations would predict the chemical shifts for the two aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton, as well as for the eight distinct carbon atoms. The predicted shifts are influenced by the electronic environment, including the inductive effects of the chlorine atoms and the methyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculations relative to TMS standard.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | - | 139.8 |

| C2 | - | 135.1 |

| C3 | - | 132.5 |

| C4 | - | 131.9 |

| C5 | 7.45 | 129.3 |

| C6 | 7.28 | 127.6 |

| -CH₂OH | 4.65 | 62.1 |

| -CH₃ | 2.30 | 18.5 |

Simulated Vibrational Spectra

Computational frequency analysis can generate simulated infrared (IR) and Raman spectra. nih.govnih.gov By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes of the molecule and their corresponding frequencies can be determined. These simulations are invaluable for assigning specific absorption bands in an experimental spectrum to particular molecular motions. researchgate.net

Key predicted vibrational modes for this compound would include the O-H stretching band, aromatic and aliphatic C-H stretches, aromatic ring C=C stretching vibrations, the C-O stretch of the alcohol, and the characteristic C-Cl stretching modes.

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3450 | Broad, Strong | O-H stretch |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~1580, ~1470 | Strong | Aromatic C=C ring stretch |

| ~1050 | Strong | C-O stretch |

| ~780 | Strong | C-Cl stretch |

Analysis of Non-Covalent Interactions and Supramolecular Assembly